

# AZ084: A Technical Guide to its Therapeutic Potential in Asthma and Cancer

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## Compound of Interest

Compound Name: AZ084

Cat. No.: B10818709

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **AZ084**, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). We will explore its mechanism of action and summarize the existing preclinical data that underscore its potential as a therapeutic agent in asthma and oncology.

## Core Compound Characteristics

**AZ084** is an orally bioactive small molecule belonging to the diazaspiroundecane class of compounds. It functions as a non-competitive, allosteric inhibitor of the CCR8 receptor, a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking. The primary endogenous ligand for CCR8 is the chemokine CCL1. By binding to an allosteric site, **AZ084** modulates the receptor's conformation, thereby inhibiting the downstream signaling induced by CCL1.

## Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for **AZ084** in various preclinical assays.

Table 1: In Vitro Binding Affinity and Potency

Parameter	Value	Cell/Assay Type	Species	Reference
Ki	0.9 nM	CCR8 Receptor Binding	Human	
IC50	1.3 nM	Chemotaxis Inhibition	AML Cells	
IC50	4.6 nM	Chemotaxis Inhibition	Dendritic Cells (DC)	
IC50	5.7 nM	Chemotaxis Inhibition	T Cells	

Table 2: In Vivo Pharmacokinetic and Dosing Parameters

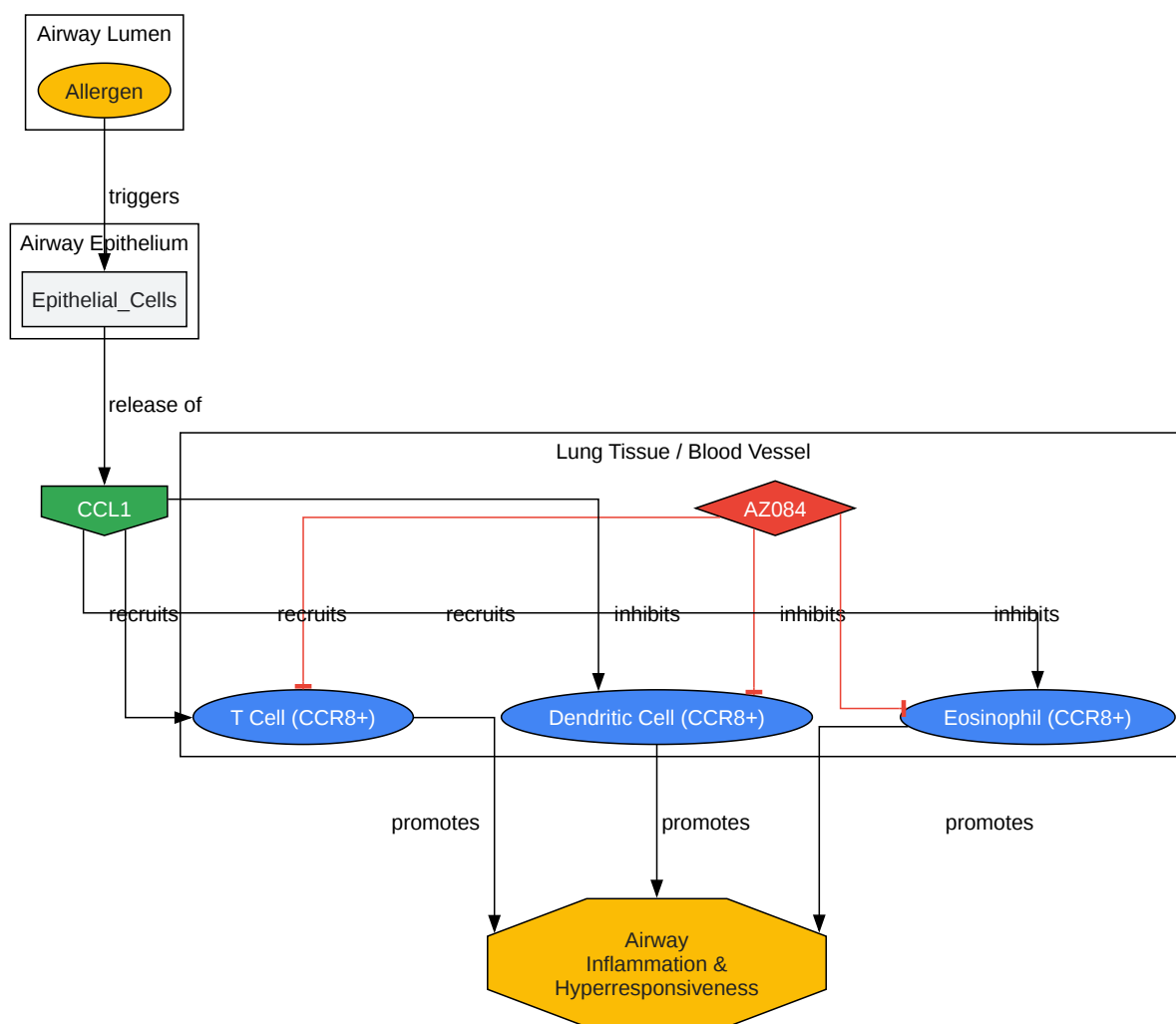
Parameter	Value/Regimen	Animal Model	Study Context	Reference
Bioavailability	>70%	Rat	Pharmacokinetic Study	
Dosing	5 mg/kg, i.p.	C57BL/6 J Mice	Cancer Metastasis Model	
Frequency	Every third day	C57BL/6 J Mice	Cancer Metastasis Model	

## The Role of AZ084 in Asthma

The chemokine receptor CCR8 has been identified as a key player in the pathophysiology of asthma, primarily through its role in orchestrating the migration of inflammatory immune cells. CCR8 is expressed on dendritic cells, T cells, and eosinophils, all of which contribute to allergic airway inflammation.

### 3.1 Mechanism of Action in Asthma

The proposed mechanism for **AZ084** in asthma involves the inhibition of CCL1-mediated chemotaxis. By blocking CCR8 signaling, **AZ084** can prevent the recruitment of key inflammatory cells to the lungs, thereby mitigating the allergic response characteristic of asthma.



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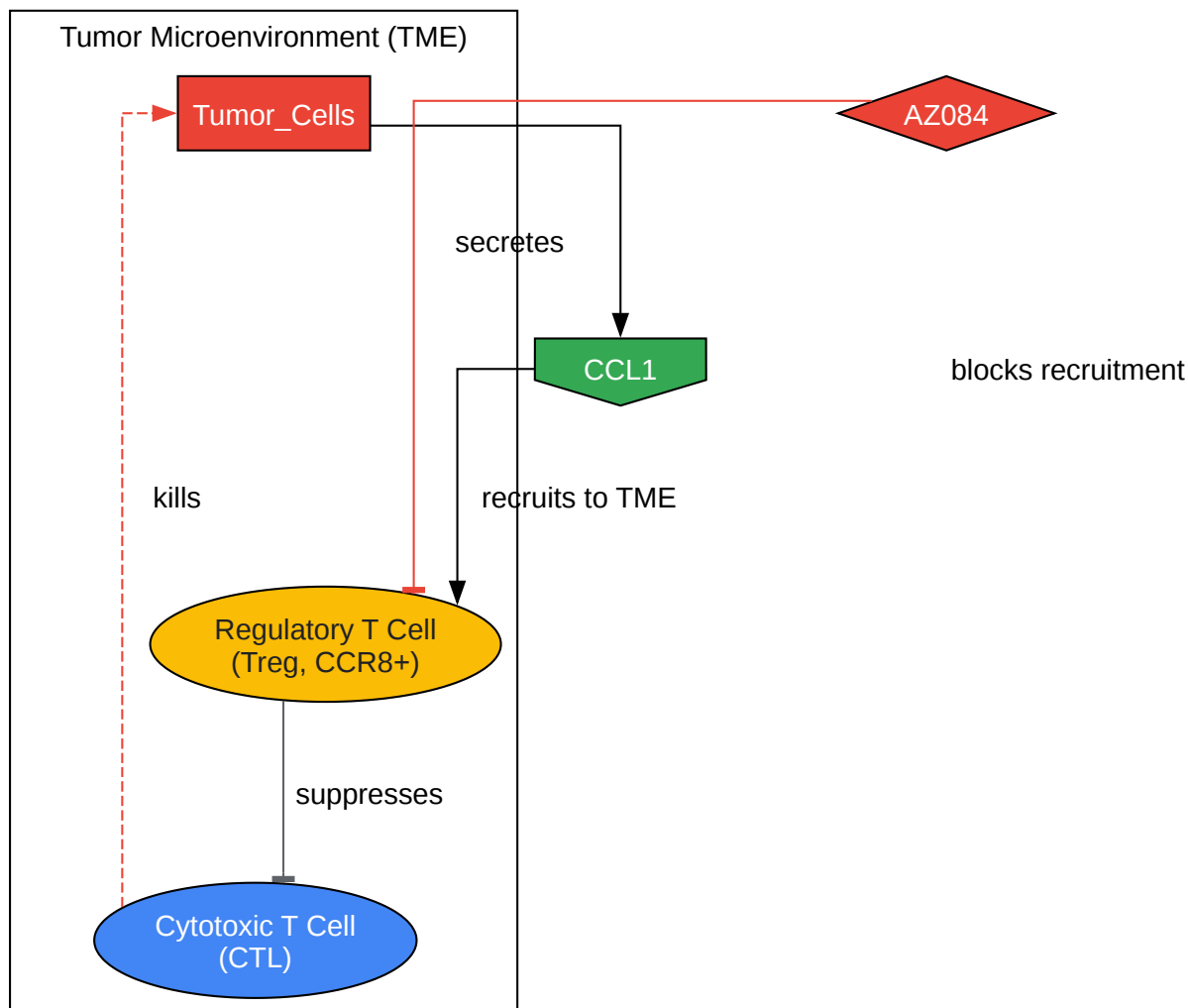
**Figure 1:** Proposed mechanism of **AZ084** in allergic asthma.

## The Role of AZ084 in Cancer

In oncology, the focus of **AZ084** is on modulating the tumor microenvironment (TME). Specifically, it targets the trafficking of regulatory T cells (Tregs), which are immunosuppressive cells that hinder the body's natural anti-tumor immune response.

### 4.1 Mechanism of Action in Cancer

Tumors can secrete CCL1 to recruit CCR8-expressing Tregs into the TME. These Tregs suppress the activity of cytotoxic T cells that would otherwise attack the cancer cells. **AZ084** blocks this recruitment process. By inhibiting the accumulation of Tregs in the tumor, **AZ084** helps to reverse the immunosuppressive climate, allowing for a more effective anti-tumor immune response. This mechanism is particularly relevant for preventing the formation of a pre-metastatic niche, an environment that is permissive to the seeding and growth of metastatic tumor cells.



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**Figure 2:** Mechanism of **AZ084** in modulating the tumor microenvironment.

## Experimental Protocols

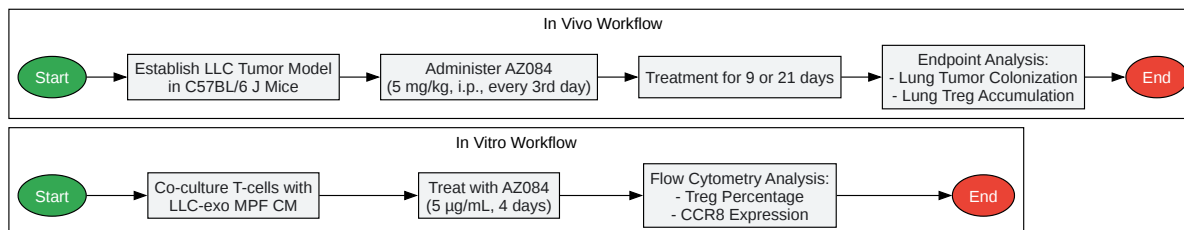
This section details the methodologies used in key preclinical studies of **AZ084**.

### 5.1 In Vitro Treg Differentiation Assay

- Objective: To assess the effect of **AZ084** on the differentiation of Tregs induced by tumor-derived factors.
- Cell Culture: T cells were co-cultured with LLC-exo MPF CM (Lewis Lung Carcinoma exosome-containing conditioned medium from macrophage-primed cancer-associated fibroblasts).
- Treatment: **AZ084** was added to the co-culture at a concentration of 5 µg/mL.
- Duration: The cells were treated daily for a period of 4 days.
- Endpoint Analysis: The proportion of Tregs (identified by markers such as CD4+ and Foxp3+) and the expression of CCR8 on T cells were quantified using flow cytometry.

## 5.2 In Vivo Tumor Metastasis Model

- Objective: To evaluate the efficacy of **AZ084** in preventing tumor metastasis.
- Animal Model: C57BL/6 J mice were used, with a subcutaneous Lewis Lung Carcinoma (LLC) tumor model established. Some models involved pre-injection with LLC-exosomes to establish a pre-metastatic niche.
- Treatment: **AZ084** was administered via intraperitoneal (i.p.) injection.
- Dosage: 5 mg/kg.
- Dosing Schedule: Injections were given every third day for a duration of 9 or 21 days.
- Endpoint Analysis: The primary endpoints were the colonization of tumor cells in the lungs and the accumulation of Tregs in the lung tissue, assessed via histological analysis and flow cytometry.



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**Figure 3:** Experimental workflows for preclinical studies of **AZ084**.

### 5.3 In Vivo Formulation Protocol

- Objective: To prepare a clear, injectable solution of **AZ084** for animal studies.
- Solvents: A co-solvent system is used, consisting of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and Saline.
- Procedure:
  - Prepare a stock solution of **AZ084** in DMSO.
  - Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
  - Ensure each solvent is fully mixed before adding the next.
  - The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
- Note: It is recommended to prepare this working solution fresh on the day of use.



## Conclusion and Future Directions

**AZ084** is a potent and selective CCR8 allosteric antagonist with compelling preclinical data supporting its development for both asthma and cancer. Its ability to inhibit the migration of key inflammatory cells in asthma and to modulate the immunosuppressive tumor microenvironment in cancer highlights its dual therapeutic potential. Further studies are warranted to explore its safety and efficacy in clinical settings, potentially offering a novel therapeutic option for patients with these complex diseases.

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